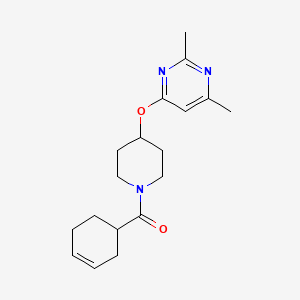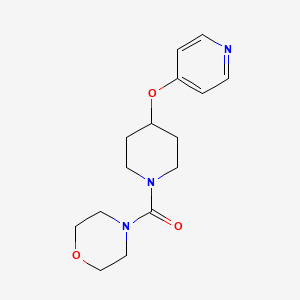
3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzoxazole derivatives and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol in lab experiments include its high potency and specificity. However, one limitation of using this compound is its low solubility, which can make it difficult to dissolve in certain solvents.
Orientations Futures
There are several future directions for the research of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another potential direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects that may be associated with its use.
In conclusion, 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic compound that has shown great potential in scientific research. Its various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 2-aminophenol in the presence of a catalyst to form 3-(2,5-dimethylfuran-3-yl)-1,3-benzoxazole-2-amine. This intermediate is then reacted with 3-chloropropan-1-ol to form the final product.
Applications De Recherche Scientifique
The potential applications of 3-(1,3-Benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol in scientific research are vast. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-12(11(2)20-10)14(19)7-8-17-16-18-13-5-3-4-6-15(13)21-16/h3-6,9,14,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVHGHQGNOSJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)
![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)

![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)
